1,1'-Bi(cyclohexyl)-2-carboxylic acid
Description
Contextualization within Bicyclic Organic Chemistry
In the broader field of organic chemistry, compounds containing two rings are known as bicyclic compounds. These can be classified based on how the rings are joined. The bicyclohexyl (B1666981) framework, formally named 1,1'-bi(cyclohexane), consists of two separate cyclohexane (B81311) rings connected by a single bond. wikipedia.org This places it in a distinct category from fused or bridged ring systems where rings share two or more atoms.
Significance of Carboxylic Acid Functionality in Complex Architectures
The carboxylic acid group (–COOH) is one of the most important functional groups in organic chemistry. Its incorporation into a complex, non-polar architecture like a bicyclohexyl scaffold imparts a range of crucial properties. The –COOH group is highly polar and can act as both a hydrogen bond donor and acceptor, which can influence solubility and intermolecular interactions.
Chemically, the carboxylic acid is a versatile handle for synthesis. It can be readily converted into a wide variety of other functional groups, including esters, amides, acid chlorides, and alcohols. This reactivity allows the bicyclohexyl scaffold to be elaborated into more complex molecules or tethered to other molecular systems, such as polymers or pharmaceutical agents. ontosight.ai Furthermore, the acidic nature of the carboxyl proton allows for the formation of carboxylate salts, which can alter physical properties like solubility in water. In the context of medicinal chemistry, the ability of the carboxylic acid group to interact with biological targets through hydrogen bonding or ionic interactions is a key reason for its inclusion in drug design. ontosight.ai
Historical Development of Related Bicyclohexyl Scaffolds
The study of alicyclic compounds, the family to which bicyclohexyl belongs, has roots in the 19th century with the investigation of molecules derived from natural products. ontosight.ai A critical step in understanding complex alicyclic systems came in 1900 when Adolf von Baeyer introduced a systematic nomenclature for bridged bicyclic compounds, providing the formal language needed to describe these structures. pageplace.de
Early research into alicyclic compounds like cyclohexane was fundamental to the development of conformational analysis, a cornerstone of modern organic chemistry. pageplace.de The bicyclohexyl scaffold itself gained significant attention in the 20th century as a core component in the field of materials science, particularly in the development of liquid crystals. researchgate.net The rigid, linear shape of trans-substituted bicyclohexyl derivatives was found to be highly conducive to forming the ordered phases required for liquid crystal displays. researchgate.net More recently, the bicyclohexyl scaffold is valued as a robust, non-aromatic, and sterically defined building block in synthetic and medicinal chemistry. targetmol.commusechem.com Its derivatives, including various bicyclohexyl carboxylic acids, are explored for their potential in creating novel pharmaceuticals and advanced materials, with modern synthetic methods being developed to control the stereochemistry of these systems. ontosight.aigoogle.com
Interactive Data Table: Chemical Properties of [1,1'-Bicyclohexyl]-1-carboxylic acid
The following table details the key chemical properties of [1,1'-Bicyclohexyl]-1-carboxylic acid (CAS No. 60263-54-9), a well-documented compound structurally related to the title molecule.
| Property | Value | Source(s) |
| CAS Number | 60263-54-9 | guidechem.comfda.govnih.gov |
| Molecular Formula | C₁₃H₂₂O₂ | guidechem.comfda.govnih.gov |
| Molecular Weight | 210.31 g/mol | fda.govnih.gov |
| IUPAC Name | 1-cyclohexylcyclohexane-1-carboxylic acid | nih.gov |
| Synonyms | (Bicyclohexyl)-1-carboxylic acid, Dicyclomine Related Compound A | guidechem.comfda.gov |
| pKa (Predicted) | 4.84 ± 0.20 | guidechem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H22O2 |
|---|---|
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2-cyclohexylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H22O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-12H,1-9H2,(H,14,15) |
InChI Key |
BCTMFUKQYPTLMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCCCC2C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclohexyl Carboxylic Acid Frameworks
Approaches to 1,1'-Bicyclohexyl Core Construction
The creation of the 1,1'-bicyclohexyl core is a critical step that can be approached through either the coupling of two separate cyclohexane (B81311) units or the functionalization of a pre-formed bicyclohexyl (B1666981) structure.
Carbon-Carbon Bond Formation Strategies
The direct formation of the carbon-carbon single bond linking the two cyclohexane rings is a common and versatile approach. This can be achieved through both intermolecular and intramolecular pathways.
Intermolecular coupling reactions involve the joining of two separate cyclohexyl precursors. A prominent example is the reductive coupling of cyclohexanone (B45756), often in a pinacol-type reaction, which proceeds via a radical mechanism to form 1,1'-dihydroxy-1,1'-bicyclohexyl. This diol can then undergo further reactions to yield the desired bicyclohexyl scaffold. Other intermolecular strategies include the Wurtz coupling of cyclohexyl halides in the presence of sodium metal, and the electrochemical or radical-mediated coupling of cyclohexyl species.
| Coupling Reaction | Reactants | Reagents | Product |
| Pinacol (B44631) Coupling | Cyclohexanone | Mg, TiCl4, etc. | 1,1'-Dihydroxy-1,1'-bicyclohexyl |
| Wurtz Coupling | Cyclohexyl halide | Sodium metal | 1,1'-Bicyclohexyl |
| Radical Coupling | Cyclohexyl radical precursors | Radical initiator | 1,1'-Bicyclohexyl |
| Electrochemical Coupling | Cyclohexyl halide | Electric current | 1,1'-Bicyclohexyl |
This table provides a summary of common intermolecular coupling reactions for the synthesis of the 1,1'-bicyclohexyl core.
The construction of a 1,1'-bicyclohexyl system through intramolecular cyclization is less common and presents significant challenges. Standard cyclization reactions like the Dieckmann condensation or Thorpe-Ziegler reaction are generally employed to form a single ring from a linear precursor and are not well-suited for creating the spiro-like junction of a 1,1'-bicyclohexyl system. Conceptually, an intramolecular pinacol coupling of a long-chain dicarbonyl compound, such as 1,12-dodecanedione, could potentially form the desired bicyclohexyl ring system, but such reactions are often low-yielding due to competing polymerization and other side reactions. The high activation energy and unfavorable entropy associated with bringing the two ends of a long chain together make this a challenging synthetic route.
Functionalization of Pre-formed Bicyclohexyl Structures
An alternative to building the bicyclohexyl core is to start with a pre-existing 1,1'-bicyclohexyl scaffold and introduce the desired functionality. This approach is particularly useful if 1,1'-bicyclohexyl or a simple derivative is commercially available or readily synthesized. A key strategy involves the halogenation of 1,1'-bicyclohexyl, followed by the formation of a Grignard reagent. This organometallic intermediate can then be carboxylated to introduce the carboxylic acid group. Another method involves the introduction of a hydroxymethyl group (-CH₂OH) onto the bicyclohexyl core, which can then be oxidized to the corresponding carboxylic acid.
Carboxylic Acid Group Introduction and Manipulation
The introduction of the carboxylic acid group is a crucial final step in the synthesis of 1,1'-Bi(cyclohexyl)-2-carboxylic acid. This can be achieved through various carboxylation reactions.
Carboxylation Reactions
A direct and efficient method for the synthesis of a bicyclohexyl carboxylic acid derivative involves the reaction of cyclohexanone with formic acid in the presence of a strong acid catalyst like sulfuric acid. This reaction proceeds through a series of steps believed to involve the formation of a bicyclohexyl intermediate followed by carboxylation. Another widely used method is the carboxylation of a Grignard reagent prepared from a halogenated 1,1'-bicyclohexyl, as mentioned previously. This involves the reaction of the Grignard reagent with carbon dioxide, followed by an acidic workup to yield the carboxylic acid.
| Carboxylation Method | Reactant | Reagents | Product |
| From Cyclohexanone | Cyclohexanone | HCOOH, H₂SO₄ | This compound derivative |
| Grignard Carboxylation | 1,1'-Bicyclohexyl Grignard reagent | 1. CO₂ 2. H₃O⁺ | This compound |
This table summarizes key carboxylation reactions for the synthesis of this compound.
Oxidation Pathways for Carboxylic Acid Formation
Oxidation reactions provide a powerful means of converting various functional groups into carboxylic acids. organic-chemistry.orgbritannica.com These methods are often employed when a suitable precursor, such as a primary alcohol or an aldehyde, is readily available on the bicyclohexyl scaffold.
Primary alcohols are common precursors for the synthesis of carboxylic acids. britannica.comnih.gov The oxidation of a primary alcohol attached to the bicyclohexyl ring system can be achieved using a variety of strong oxidizing agents. britannica.com Common reagents for this transformation include:
Potassium permanganate (B83412) (KMnO₄)
Chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or a dichromate salt (e.g., K₂Cr₂O₇) in the presence of a strong acid (Jones oxidation). researchgate.netlibretexts.org
Nitric acid (HNO₃) britannica.com
The reaction conditions, such as temperature and reaction time, are crucial to ensure the complete oxidation to the carboxylic acid and to avoid the isolation of the intermediate aldehyde. libretexts.org A convenient two-step, one-pot procedure has been developed for the conversion of primary alcohols to carboxylic acids using NaOCl and TEMPO under phase-transfer conditions, followed by NaClO₂ oxidation. nih.gov This method is compatible with many sensitive functional groups. nih.gov
Table 2: Comparison of Oxidizing Agents for Primary Alcohols
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Potassium Permanganate | Basic, then acidic workup | Strong and effective | Can cleave other functional groups |
| Jones Reagent | Acetone, H₂SO₄ | Rapid and efficient | Produces toxic chromium waste researchgate.net |
| TEMPO/NaOCl/NaClO₂ | Phase-transfer conditions | Mild and selective nih.gov | Requires a two-step, one-pot procedure nih.gov |
In recent years, more environmentally friendly and sustainable methods have been developed, utilizing molecular oxygen or air as the oxidant. nih.govacs.org These catalytic air oxidation methods often employ transition metal catalysts to facilitate the conversion of alcohols or aldehydes to carboxylic acids. nih.gov For instance, the combination of Fe(NO₃)₃·9H₂O, TEMPO, and a chloride salt can catalyze the oxidation of primary alcohols to carboxylic acids using pure O₂ or air at room temperature. organic-chemistry.org
Catalytic Wet Air Oxidation (CWAO) is another technique that can be applied, particularly for the degradation of organic pollutants, but the principles can be adapted for synthetic purposes. niscpr.res.in This process typically involves higher temperatures and pressures in the presence of a catalyst to oxidize organic compounds to carbon dioxide and water, though intermediate carboxylic acids can be formed. niscpr.res.in Photocatalytic oxidation using visible light and a catalyst like 2-chloroanthraquinone (B1664062) in an air atmosphere also presents a mild and efficient route. nih.gov
Stereoselective Synthesis of Bicyclohexyl Carboxylic Acids
The stereochemistry of the bicyclohexyl carboxylic acid framework can significantly influence its biological activity and physical properties. Therefore, developing synthetic methods that allow for the control of stereoisomer formation is of great importance.
Diastereoselective Approaches
Diastereoselective synthesis aims to produce a specific diastereomer of the target molecule. In the context of bicyclohexyl carboxylic acids, this often relates to the relative orientation of the carboxyl group and the other cyclohexyl ring. One common strategy to achieve diastereoselectivity is through the hydrogenation of a biphenyl (B1667301) carboxylic acid precursor. prepchem.comgoogle.com
For example, the hydrogenation of biphenyl-4-carboxylic acid over a platinum oxide catalyst can yield bicyclohexyl-4-carboxylic acid. prepchem.com The stereochemical outcome of such reactions, i.e., the ratio of cis to trans isomers, can be influenced by the choice of catalyst, solvent, and reaction conditions such as temperature and pressure. google.com A patent describes the preparation of 4'-ethyl-bicyclohexyl-4-carboxylic acid where hydrogenation using a palladium on carbon catalyst at 125°C resulted in a cis/trans ratio of 18/82, while at 160°C, the ratio shifted to 73/27. google.com
Enantioselective Catalysis in Bicyclohexyl Systems
Enantioselective catalysis is a powerful tool for accessing chiral molecules, providing pathways to enantiomerically enriched products. In the context of bicyclohexyl systems, this approach is crucial for controlling the stereochemistry of the final carboxylic acid.
Chiral Catalyst Development (e.g., Palladium Complexes)
The development of chiral catalysts is central to enantioselective synthesis. Palladium complexes, in particular, have demonstrated significant utility in a variety of asymmetric transformations. nih.govnih.gov For the synthesis of chiral bicyclohexyl frameworks, palladium catalysts can be employed in asymmetric tandem Heck/carbonylation reactions. nih.govnih.gov This methodology allows for the construction of complex bicyclic structures with high diastereo- and enantioselectivities. nih.govnih.gov
The design of the chiral ligand is critical to the success of these reactions. Ligands based on ferrocene, such as those from the Walphos or Josiphos families, have been successfully used in asymmetric hydrogenations, a key step in many synthetic routes to chiral carboxylic acids. rsc.org The catalyst's structure, including the metal center and the chiral ligand, creates a chiral environment that directs the stereochemical outcome of the reaction. For instance, in the synthesis of chiral bicyclo[3.2.1]octanes, a palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes has been shown to produce compounds with one all-carbon quaternary and two tertiary carbon stereogenic centers in high enantioselectivities. nih.govnih.gov
Table 1: Examples of Chiral Ligands Used in Asymmetric Catalysis
| Ligand Family | Metal Commonly Used With | Typical Application |
| Walphos | Ruthenium, Rhodium | Asymmetric Hydrogenation |
| Josiphos | Ruthenium, Rhodium | Asymmetric Hydrogenation |
| Spiro Phosphine-Oxazoline | Iridium | Asymmetric Hydrogenation |
| Spiro Phosphine-Benzylamine | Iridium | Asymmetric Hydrogenation |
Asymmetric Hydrogenation of Unsaturated Precursors
Asymmetric hydrogenation of unsaturated precursors is a direct and efficient method for introducing chirality and producing saturated carboxylic acids. nih.govrsc.orgnih.gov This technique involves the use of a chiral catalyst to selectively add hydrogen to one face of a double bond in a prochiral unsaturated carboxylic acid. nih.govrsc.orgnih.gov
The choice of catalyst is paramount and often depends on the specific substrate. nih.gov Rhodium, ruthenium, and iridium complexes with chiral phosphine (B1218219) ligands are commonly employed. rsc.orgnih.gov For instance, iridium complexes with chiral spiro-phosphine-oxazoline and spiro-phosphine-benzylamine ligands have shown excellent activity and enantioselectivity in the hydrogenation of various α,β-unsaturated carboxylic acids. nih.gov
The success of asymmetric hydrogenation can be influenced by several factors, including the structure of the unsaturated precursor, the catalyst, and the reaction conditions such as hydrogen pressure and temperature. nih.govnih.gov A carboxy-group-directed strategy has been developed for the asymmetric hydrogenation of olefins, highlighting the role of the carboxylic acid functionality in coordinating to the metal center and influencing the stereochemical outcome. nih.gov
Table 2: Comparison of Catalysts in Asymmetric Hydrogenation of Unsaturated Carboxylic Acids
| Catalyst Type | Common Ligands | Key Features |
| Rhodium-based | Chiral diphosphines (e.g., BINAP) | Effective for a wide range of substrates. |
| Ruthenium-based | Chiral diphosphines | Often used for challenging substrates. |
| Iridium-based | Spiro-phosphine-oxazoline, Spiro-phosphine-benzylamine | High turnover numbers and frequencies, excellent enantioselectivities. nih.gov |
Kinetic Resolution Techniques
Kinetic resolution is a method used to separate a racemic mixture of chiral molecules. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster than the other. rsc.orgnii.ac.jp
For bicyclohexyl carboxylic acids, kinetic resolution can be achieved through various transformations, such as esterification or amidation, using a chiral alcohol, amine, or catalyst. rsc.org For example, the deracemization of α-substituted carboxylic acids has been achieved using chiral naphthyloxycyclohexanols as chiral auxiliaries. rsc.org In this process, the racemic acid is converted into a mixture of diastereomeric esters, which can then be separated. rsc.org
Dynamic kinetic resolution (DKR) is an advancement of this technique where the slower-reacting enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. nih.gov This often involves a combination of a chiral catalyst for the resolution step and a racemization catalyst. nih.gov
Advanced Synthetic Strategies
Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and innovative methods for molecule construction.
Green Chemistry and Sustainable Synthesis Methods
Green chemistry principles aim to reduce the environmental impact of chemical processes. stmjournals.comresearchgate.net In the synthesis of bicyclohexyl carboxylic acid frameworks, this can be achieved by using less hazardous solvents, reducing waste, and employing catalytic methods to improve atom economy. researchgate.netsemanticscholar.org
One area of focus is the replacement of hazardous reagents and solvents. semanticscholar.org For example, in esterification reactions, traditional methods might use hazardous coupling agents and solvents like dichloromethane. semanticscholar.org Green chemistry approaches seek to replace these with more benign alternatives, such as using dimethyl carbonate as a solvent. semanticscholar.org The development of solvent-free reaction conditions is another key aspect of green chemistry. mdpi.com
The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes. stmjournals.com These principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. researchgate.net
Photochemical and Mechanochemical Routes
Photochemical and mechanochemical methods represent innovative approaches to synthesis that can offer advantages over traditional solution-phase reactions.
Photochemistry utilizes light to induce chemical reactions. beilstein-journals.org This can enable unique transformations that are not accessible through thermal methods. beilstein-journals.org For the synthesis of complex cyclic systems, photochemical cycloadditions can be a powerful tool. researchgate.net For instance, the intramolecular formation of a C-C bond through UV irradiation of an aromatic carboxylic ester has been used to create strained paracyclophanes. researchgate.net
Mechanochemistry involves the use of mechanical force, often through ball milling, to induce chemical reactions. beilstein-journals.orgnih.gov A significant advantage of this technique is the potential to eliminate or significantly reduce the use of solvents, aligning with the principles of green chemistry. beilstein-journals.orgnih.gov Mechanochemical methods can also lead to shorter reaction times and can overcome solubility limitations. beilstein-journals.org The combination of photochemistry and mechanochemistry, termed photomechanochemistry, is an emerging field that harnesses both light and mechanical forces to drive reactions. beilstein-journals.org
Reactivity and Mechanistic Investigations of Bicyclohexyl Carboxylic Acids
Reactions of the Carboxylic Acid Moiety
The chemical behavior of 1,1'-Bi(cyclohexyl)-2-carboxylic acid is primarily dictated by the carboxylic acid (-COOH) functional group. This group is a site of versatile reactivity, allowing for transformations into various derivatives such as esters and amides, as well as reduction to the corresponding primary alcohol. However, the bulky bicyclohexyl (B1666981) scaffold adjacent to the carboxyl group introduces significant steric hindrance, which can influence reaction rates and may necessitate more forcing conditions compared to less hindered analogues.
Esterification Reactions
Esterification is a fundamental transformation of carboxylic acids, involving the replacement of the hydroxyl (-OH) portion of the carboxyl group with an alkoxy (-OR) group. This process is crucial for synthesizing a wide array of valuable organic compounds.
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This reaction is an equilibrium process. organic-chemistry.orgmasterorganicchemistry.com For a sterically hindered substrate like this compound, the nucleophilic attack by the alcohol is impeded by the bulky bicyclohexyl group, potentially leading to slower reaction rates.
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, TsOH), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comjk-sci.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.orgjk-sci.com Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com To drive the equilibrium towards the product side, a large excess of the alcohol is typically used, or the water generated during the reaction is removed, often through azeotropic distillation with a Dean-Stark apparatus. libretexts.orgjk-sci.com For particularly hindered acids, alternative methods like using acyl chlorides with silver cyanide may be employed. jk-sci.com
| Parameter | Typical Condition/Reagent | Purpose |
|---|---|---|
| Acid Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH), HCl | To protonate the carbonyl and activate the carboxylic acid. masterorganicchemistry.com |
| Alcohol | Primary or secondary alcohols (e.g., Methanol, Ethanol) | Acts as the nucleophile; often used in large excess as the solvent. jk-sci.com |
| Temperature | Reflux | To provide the necessary activation energy for the reaction. |
| Equilibrium Shift | Excess alcohol or removal of water (e.g., Dean-Stark trap) | To drive the reaction to completion according to Le Chatelier's principle. libretexts.org |
Transesterification is the conversion of an ester into a different ester by reaction with an alcohol. wikipedia.orgmasterorganicchemistry.com This process is also reversible and can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com In the context of this compound, this reaction would be performed on an ester derivative, not the acid itself.
Acid-Catalyzed Transesterification: The mechanism is analogous to Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by the new alcohol, formation of a tetrahedral intermediate, and elimination of the original alcohol. masterorganicchemistry.com
Base-Catalyzed Transesterification: A strong base, typically the alkoxide corresponding to the new alcohol, is used as the catalyst. The alkoxide directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com The original alkoxy group is then eliminated, yielding the new ester. masterorganicchemistry.com This method is generally faster than the acid-catalyzed process but is sensitive to the presence of any free carboxylic acid.
Driving the equilibrium is key, which is often achieved by using a large excess of the reactant alcohol or by removing the displaced alcohol from the reaction mixture, for example, by distillation. wikipedia.org
| Feature | Acid-Catalyzed | Base-Catalyzed |
|---|---|---|
| Catalyst | Strong acids (e.g., H₂SO₄, TsOH) | Alkoxides (e.g., NaOMe, NaOEt) |
| Mechanism | Protonation-Addition-Elimination (PADPED) | Nucleophilic Addition-Elimination |
| Reaction Rate | Generally slower | Generally faster |
| Key Consideration | All steps are reversible. | Requires anhydrous conditions; catalyst is consumed by any free acid. |
Amidation Reactions
Amidation is the process of forming an amide from a carboxylic acid and an amine. The direct reaction is challenging because the acidic carboxylic acid and the basic amine readily form a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com Therefore, the carboxylic acid must typically be "activated" or specific catalysts must be used.
Direct catalytic amidation avoids the need for stoichiometric activating agents, making it a more atom-economical and greener approach. nih.gov This method involves heating the carboxylic acid and amine in the presence of a catalyst, often with the removal of water. mdpi.comencyclopedia.pub Boron-based catalysts, such as boric acid and various boronic acids, are commonly employed. researchgate.net Other Lewis acidic catalysts, including those based on zirconium, niobium, and silicon, have also been developed. nih.govresearchgate.net
The general mechanism involves the coordination of the catalyst to the carboxylic acid's carbonyl oxygen, which activates it towards nucleophilic attack by the amine. The resulting intermediate then collapses, eliminating water to form the amide bond. For sterically hindered substrates, higher temperatures and effective water removal are often necessary to achieve good conversion. encyclopedia.pubresearchgate.net
| Catalyst Type | Examples | Typical Conditions |
|---|---|---|
| Boron-Based | Boric Acid, Arylboronic Acids, Diboron Catalysts | Toluene, reflux, Dean-Stark trap or molecular sieves. mdpi.comresearchgate.net |
| Metal Oxides | Nb₂O₅, ZrO₂ | Toluene, high temperature; catalyst is often reusable. researchgate.net |
| Silicon-Based | Triarylsilanols | High temperatures (e.g., 150°C), often in a sealed tube. nih.govacs.org |
Reduction of the Carboxylic Acid Group
The carboxylic acid group can be reduced to a primary alcohol. Due to the high oxidation state of the carboxyl carbon, this transformation requires powerful reducing agents. libretexts.org
The most common and effective reagent for this purpose is Lithium aluminum hydride (LiAlH₄). libretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to hydrolyze the intermediate metal salts and liberate the alcohol. The mechanism involves the addition of a hydride ion (H⁻) to the carbonyl carbon, followed by a breakdown of the initial adduct to an aldehyde intermediate, which is then immediately reduced further to the primary alcohol. libretexts.org
Diborane (B₂H₆), often used as a complex with THF (BH₃·THF), is another reagent capable of reducing carboxylic acids. It functions similarly to LiAlH₄ in this context. In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.org
| Reducing Agent | Formula | Typical Conditions | Notes |
|---|---|---|---|
| Lithium aluminum hydride | LiAlH₄ | 1) Anhydrous ether or THF; 2) Aqueous workup (e.g., H₂O, H₃O⁺) | Highly reactive, powerful, reduces many other functional groups. libretexts.org |
| Diborane | B₂H₆ (often as BH₃·THF) | Anhydrous THF, followed by aqueous workup. | Also a powerful reducing agent for carboxylic acids. libretexts.org |
| Sodium borohydride | NaBH₄ | - | Generally unreactive towards carboxylic acids. libretexts.org |
Selective Reduction to Alcohols
The selective reduction of the carboxylic acid group in this compound to the corresponding primary alcohol, (1,1'-Bicyclohexyl)-2-ylmethanol, is a feasible transformation. Carboxylic acids are generally less reactive towards reduction than aldehydes or ketones, often requiring strong reducing agents.
Detailed research findings on the selective reduction of this compound are not extensively documented. However, based on general organic chemistry principles, several reagents are capable of this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for the reduction of carboxylic acids to primary alcohols. The reaction typically proceeds in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol.
Another potent reducing agent is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF). Borane is known for its chemoselectivity in reducing carboxylic acids in the presence of other reducible functional groups like esters. More recently, catalytic methods have been developed for the hydrogenation of carboxylic acids to alcohols, which are considered greener alternatives. chemicalbook.com These methods often employ transition metal catalysts, such as ruthenium or rhodium, under high pressures of hydrogen gas. chemicalbook.com For instance, Ru-Sn/Al₂O₃ catalysts have been shown to selectively hydrogenate the carboxylic group of cyclohexane (B81311) dicarboxylic acids to the corresponding dimethanol. researchgate.net Titanium-based catalysts, such as TiCl₄ with ammonia-borane, have also been reported for the selective reduction of carboxylic acids at room temperature. nih.gov
Table 1: Common Reagents for the Reduction of Carboxylic Acids to Alcohols
| Reagent | Typical Conditions | Product |
| Lithium aluminum hydride (LiAlH₄) | 1. Anhydrous ether or THF2. Aqueous workup | Primary alcohol |
| Borane-tetrahydrofuran complex (BH₃·THF) | Anhydrous THF | Primary alcohol |
| Catalytic Hydrogenation (e.g., Ru/C, Rh/C) | High pressure H₂, elevated temperature | Primary alcohol |
| Titanium tetrachloride (TiCl₄) / Ammonia-borane | Room temperature | Primary alcohol |
Formation of Carboxylic Acid Derivatives (e.g., Acid Chlorides, Anhydrides)
The carboxylic acid functional group of this compound can be readily converted into more reactive derivatives such as acid chlorides and anhydrides. These derivatives are valuable intermediates in organic synthesis, serving as precursors for the formation of esters, amides, and other acyl compounds.
Acid Chlorides: The conversion of this compound to its corresponding acid chloride, 1,1'-Bi(cyclohexyl)-2-carbonyl chloride, can be achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose, as the byproducts of the reaction (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification. The reaction is typically carried out in an inert solvent, sometimes with a catalytic amount of a tertiary amine like pyridine (B92270). Oxalyl chloride ((COCl)₂) is another effective reagent that can be used under mild conditions, often with a catalytic amount of dimethylformamide (DMF).
Anhydrides: The formation of an anhydride (B1165640) from this compound can be accomplished through several methods. Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid. This can be achieved by heating the carboxylic acid with a strong dehydrating agent such as phosphorus pentoxide (P₂O₅). Alternatively, the reaction of the carboxylic acid with an acid chloride (in this case, 1,1'-Bi(cyclohexyl)-2-carbonyl chloride) in the presence of a non-nucleophilic base like pyridine would also yield the anhydride. A highly efficient method for synthesizing carboxylic anhydrides under mild and neutral conditions involves the use of triphenylphosphine (B44618) oxide and oxalyl chloride. rsc.org
Table 2: Reagents for the Formation of Carboxylic Acid Derivatives
| Derivative | Reagent(s) | Typical Conditions |
| Acid Chloride | Thionyl chloride (SOCl₂) | Inert solvent, heat |
| Acid Chloride | Oxalyl chloride ((COCl)₂) | Inert solvent, catalytic DMF |
| Anhydride | Heat with P₂O₅ | Dehydration |
| Anhydride | Carboxylic acid + Acid chloride | Pyridine |
| Anhydride | Triphenylphosphine oxide / Oxalyl chloride | Mild, neutral conditions |
Reactions Involving the Bicyclohexyl Core
While the carboxylic acid group is the most reactive site in this compound, the bicyclohexyl core can also undergo various transformations, although these generally require more forcing conditions.
Functional Group Interconversions on the Cyclohexyl Rings
Specific studies on the functional group interconversions on the cyclohexyl rings of this compound are not readily found in the literature. However, based on the general reactivity of cycloalkanes, it is expected that free-radical halogenation could introduce functional groups onto the rings. This would likely occur non-selectively at various positions on both cyclohexyl rings. Subsequent nucleophilic substitution reactions could then be employed to introduce other functional groups. It is important to note that such reactions might be complicated by the presence of the carboxylic acid group, which may need to be protected. The introduction of functional groups can also influence the metabolic stability of the molecule. pressbooks.pub
Ring-Opening or Cleavage Reactions
Ring-opening or cleavage reactions of the robust cyclohexyl rings in the bicyclohexyl core are generally disfavored and would require harsh reaction conditions. Oxidative cleavage of the carbon-carbon bonds within the rings would necessitate strong oxidizing agents and high temperatures, likely leading to a complex mixture of products. Reductive cleavage of C-C bonds in saturated carbocycles is also a challenging transformation. While there is research on the reductive cleavage of C-F bonds in perfluorinated dicyclohexyl compounds, this is not directly applicable to the hydrocarbon core of this compound. rsc.org
Stereochemical Dynamics and Epimerization
This compound is a chiral molecule due to the presence of a stereocenter at the 2-position of the substituted cyclohexyl ring. The stereochemistry of the molecule will influence its physical properties and biological activity. The relative stereochemistry between the substituent at the 2-position and the other cyclohexyl ring can exist as either cis or trans isomers.
Catalytic Transformations Involving Bicyclohexyl Carboxylic Acids
Catalytic transformations involving bicyclohexyl carboxylic acids are an area of interest, particularly in the context of dehydrogenation for hydrogen storage applications. While specific studies on this compound are scarce, research on the parent bicyclohexyl core provides valuable insights.
The dehydrogenation of bicyclohexyl to biphenyl (B1667301) is a key reaction in liquid organic hydrogen carrier (LOHC) systems. mdpi.comrsc.org This reaction is typically catalyzed by platinum-group metals, such as platinum, palladium, and nickel, often supported on carbon or metal oxides. mdpi.comrsc.org The presence of a carboxylic acid group on the bicyclohexyl core could influence the catalytic activity and selectivity of the dehydrogenation process. For instance, palladium-catalyzed multifold C-H activation has been shown to effect a tandem dehydrogenation-olefination-decarboxylation-aromatization sequence in cyclohexyl carboxylic acids. nih.gov
Catalytic hydrogenation of the bicyclohexyl core is also a plausible transformation, although it would require forcing conditions, as the rings are already saturated. More relevant would be the catalytic hydrogenation of the carboxylic acid group, as discussed in section 3.1.3.1. chemicalbook.comresearchgate.net
Table 3: Potential Catalytic Transformations of Bicyclohexyl Carboxylic Acids
| Transformation | Catalyst | Product(s) |
| Dehydrogenation | Pt, Pd, or Ni on a support | Biphenyl derivative (with potential for decarboxylation) |
| Hydrogenation of COOH | Ru, Rh, or other transition metals | (1,1'-Bicyclohexyl)-2-ylmethanol |
Role as Chiral Ligands or Auxiliaries
There is currently a lack of specific studies in the available literature that describe the use of this compound as a chiral ligand or auxiliary in asymmetric synthesis.
Chiral ligands and auxiliaries are fundamental components in asymmetric catalysis, a field focused on the synthesis of enantiomerically enriched compounds. rsc.org A chiral ligand coordinates to a metal center to form a chiral catalyst that can differentiate between enantiotopic faces, atoms, or groups in a prochiral substrate, leading to the preferential formation of one enantiomer over the other. Similarly, a chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is achieved, the auxiliary is removed. The structural features of a chiral ligand or auxiliary, such as steric hindrance and electronic properties, are crucial for achieving high levels of enantioselectivity. nih.gov For a bicyclohexyl carboxylic acid to be an effective chiral ligand or auxiliary, it would need to be resolved into its constituent enantiomers and possess a well-defined stereochemical structure that can effectively influence the transition state of a reaction.
Acid-Catalyzed Reactions
Specific research detailing the acid-catalyzed reactions of this compound, including kinetic and mechanistic data, is not readily found in the reviewed scientific literature. Carboxylic acids, in general, can undergo a variety of acid-catalyzed reactions.
One of the most common acid-catalyzed reactions of carboxylic acids is Fischer esterification , where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst to form an ester. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.comyoutube.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol is often used, or the water formed is removed from the reaction mixture. masterorganicchemistry.com
Another potential acid-catalyzed reaction is decarboxylation , the removal of a carboxyl group as carbon dioxide (CO₂). While the decarboxylation of simple alkanoic acids is generally difficult and requires high temperatures, the reaction can be facilitated if the structure of the carboxylic acid allows for the formation of a stable intermediate. organic-chemistry.orgmasterorganicchemistry.com For instance, β-keto acids readily decarboxylate upon heating through a cyclic transition state. masterorganicchemistry.comyoutube.com The stability of the resulting carbanion or carbocation intermediate after the loss of CO₂ is a key factor in determining the feasibility of an acid-catalyzed decarboxylation. organic-chemistry.org
Transition Metal Catalysis with Derivatives
There is a lack of specific reports on the use of derivatives of this compound in transition metal-catalyzed reactions. However, carboxylic acids and their derivatives are versatile reactants in this field.
Palladium-catalyzed cross-coupling reactions, for example, can utilize carboxylic acid derivatives as coupling partners. rsc.orgrsc.org The carboxylic acid can be activated, for instance, as an ester or an anhydride, to participate in reactions that form new carbon-carbon or carbon-heteroatom bonds. These transformations are foundational in modern organic synthesis, enabling the construction of complex molecular architectures. berkeley.edu
Rhodium catalysts are also widely used in a variety of transformations involving carboxylic acids and their derivatives. beilstein-journals.orgacs.orgchemrxiv.orgcore.ac.uknih.gov These can include hydrogenation, hydroformylation, and C-H activation reactions. The carboxylate group can act as a directing group, guiding the metal catalyst to a specific C-H bond for functionalization. The nature of the ligands on the rhodium center and the reaction conditions can significantly influence the outcome and selectivity of the catalytic process. beilstein-journals.orgacs.org
Reaction Mechanism Elucidation
Detailed mechanistic studies, including intermediate characterization, kinetic analyses, and transition state analyses for reactions involving this compound, are not available in the current body of scientific literature. The elucidation of reaction mechanisms is crucial for understanding and optimizing chemical transformations.
Intermediate Characterization
No studies characterizing the intermediates in reactions of this compound were found. The characterization of reaction intermediates is typically achieved through a combination of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In some cases, unstable intermediates can be trapped chemically or studied at low temperatures to enable their characterization.
Kinetic Studies
There are no available kinetic studies for reactions involving this compound. Kinetic studies involve measuring the rate of a reaction under various conditions (e.g., concentration of reactants, temperature) to determine the rate law and activation parameters. This information is vital for understanding the sequence of elementary steps in a reaction mechanism. For instance, determining the order of the reaction with respect to each reactant can help identify which species are involved in the rate-determining step.
Transition State Analysis
No transition state analyses for reactions of this compound have been reported. Transition state analysis, often aided by computational chemistry, provides insight into the highest energy point along the reaction coordinate. Understanding the geometry and energy of the transition state is key to explaining the selectivity and reactivity observed in a chemical reaction. Computational methods can be used to model the transition state structure and calculate its energy, which can then be correlated with experimental observations.
Due to the absence of specific research data for this compound in the public domain, no data tables containing detailed research findings can be provided.
Structural Analysis and Stereochemical Considerations
Conformational Analysis of the Bicyclohexyl (B1666981) System
In the case of 1,1'-Bi(cyclohexyl)-2-carboxylic acid, the presence of the carboxylic acid group at the C2 position introduces additional steric considerations. The chair conformation of a substituted cyclohexane (B81311) ring will be favored when the substituent occupies an equatorial position to minimize 1,3-diaxial interactions. The conformational preference of a substituent is influenced by its size; generally, larger groups have a stronger preference for the equatorial position to avoid steric strain with axial hydrogens.
The conformational equilibrium of this compound will therefore depend on the interplay between the orientation of the carboxylic acid group on its ring and the rotational isomerism around the central carbon-carbon bond.
Chirality and Isomerism in Bicyclohexyl Carboxylic Acids
The substitution pattern of this compound gives rise to several elements of chirality and potential isomerism.
The carbon atoms C1, C1', and C2 in this compound are potential stereocenters. The presence of four different substituents on a carbon atom renders it a chiral center, leading to the possibility of enantiomers and diastereomers. In this molecule:
C1 is attached to C1', the rest of the first cyclohexane ring, a hydrogen atom, and the second cyclohexyl ring.
C1' is attached to C1, the rest of the second cyclohexane ring, and two hydrogen atoms (assuming no further substitution).
C2 is attached to the carboxylic acid group, a hydrogen atom, and is part of the first cyclohexane ring.
The specific stereoisomers possible will depend on the relative configurations at these centers. Disubstituted cyclohexanes can exist as cis and trans isomers, which are diastereomers of each other. These isomers can, in turn, be chiral or achiral (meso) depending on the presence of a plane of symmetry libretexts.org.
Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond biosynth.com. This phenomenon is most common in sterically hindered biaryl systems. While less common in saturated acyclic systems, the principle of restricted rotation can apply. For atropisomerism to be observable in this compound or its derivatives, the energy barrier to rotation around the C1-C1' bond would need to be high enough to allow for the isolation of individual rotational isomers (rotamers) at room temperature. This would likely require bulky substituents in the ortho-equivalent positions (C2, C6, C2', C6') of the bicyclohexyl system to create significant steric hindrance. There is no direct evidence in the searched literature to confirm atropisomerism in this compound itself.
Advanced Spectroscopic Characterization for Stereochemistry
Determining the complex three-dimensional structure and stereochemistry of molecules like this compound requires advanced spectroscopic techniques.
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the connectivity and spatial relationships of atoms in a molecule. For this compound, several 2D NMR experiments would be crucial for assigning the proton (¹H) and carbon (¹³C) signals and determining the relative stereochemistry.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity of protons within each cyclohexane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like C1) and for establishing connectivity between different parts of the molecule, including the relative orientation of the carboxylic acid group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, regardless of their bonding connectivity. This information is critical for determining the relative stereochemistry and conformational preferences of the molecule, such as whether a substituent is in an axial or equatorial position.
The following table illustrates the expected ¹H and ¹³C NMR chemical shift ranges for the different types of protons and carbons in this compound, based on general principles for carboxylic acids and cyclohexyl systems libretexts.org.
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (O-H) | 10-12 (broad) | - |
| Carboxylic Acid (C=O) | - | 170-180 |
| Cyclohexyl (CH) | 1.0 - 2.5 | 25 - 50 |
| Cyclohexyl (CH₂) | 1.0 - 2.0 | 25 - 40 |
| α-proton to COOH | 2.0 - 2.5 | 40 - 50 |
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound nih.govresearchgate.net. If this compound is chiral, its enantiomers can be separated using this technique.
The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. A variety of chiral stationary phases are available, with those based on polysaccharides (like cellulose and amylose derivatives) and macrocyclic glycopeptides being particularly effective for the separation of chiral carboxylic acids nih.govresearchgate.net.
The choice of mobile phase is also critical for achieving good separation. For chiral carboxylic acids, a mixture of a nonpolar solvent (like hexane) and a more polar alcohol (like isopropanol) with a small amount of an acidic modifier (like trifluoroacetic acid) is often used in normal-phase chromatography.
The following table provides a hypothetical example of chiral HPLC data for the separation of the enantiomers of this compound.
| Enantiomer | Retention Time (min) | Peak Area (%) |
| Enantiomer 1 | 12.5 | 50 |
| Enantiomer 2 | 15.2 | 50 |
In this example, the two enantiomers are well-separated, allowing for their quantification and the determination of the enantiomeric excess of a non-racemic mixture.
Crystal Structure Analysis (e.g., X-ray Crystallography)
A comprehensive search of scientific literature and crystallographic databases for detailed experimental data on the crystal structure of this compound did not yield specific X-ray crystallography results. Consequently, a detailed analysis of its crystal lattice, including parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates, cannot be provided at this time.
Computational and Theoretical Chemistry Studies
Quantum Mechanical Calculations
Quantum mechanical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energetics of molecules with high accuracy.
The electronic structure of 1,1'-Bi(cyclohexyl)-2-carboxylic acid would be determined by solving the Schrödinger equation, typically using density functional theory (DFT) or other ab initio methods. These calculations would provide insights into the distribution of electrons within the molecule, which is fundamental to its chemical properties and reactivity. Key parameters obtained from these calculations would include molecular orbital energies (such as the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO), atomic charges, and the electrostatic potential map.
Table 1: Hypothetical Electronic Structure Parameters for this compound
| Parameter | Illustrative Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons. |
| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | The energy difference between the HOMO and LUMO, which relates to the molecule's electronic stability and reactivity. |
| Dipole Moment | 2.1 D | A measure of the overall polarity of the molecule resulting from the non-uniform distribution of electron density. |
Note: The data in this table is hypothetical and serves to illustrate the outputs of electronic structure calculations.
The presence of two cyclohexyl rings and a carboxylic acid group in this compound gives rise to a complex potential energy surface with numerous possible conformations and stereoisomers. Quantum mechanical calculations are essential for determining the relative stabilities of these different arrangements. By calculating the electronic energy of various optimized geometries, a hierarchy of conformational stability can be established. This would involve exploring the different chair and boat conformations of the cyclohexyl rings, as well as the rotational isomers (rotamers) around the C-C bond connecting the two rings and the C-C bond to the carboxylic acid group.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer/Isomer | Relative Energy (kcal/mol) | Key Structural Features |
| Global Minimum | 0.0 | Typically, both cyclohexyl rings in chair conformations with equatorial substituents to minimize steric hindrance. |
| Conformer A | 1.5 | One cyclohexyl ring in a twist-boat conformation. |
| Conformer B | 3.2 | Rotation around the central C-C bond leading to a less stable gauche-like arrangement. |
| cis-Isomer | 2.8 | Higher energy due to steric strain between the carboxylic acid and the adjacent cyclohexyl ring. |
| trans-Isomer | 0.0 | Generally the more stable diastereomer due to reduced steric interactions. |
Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time, offering insights into the molecule's flexibility, conformational changes, and interactions with its environment (e.g., a solvent). For this compound, MD simulations would reveal the dynamic interplay between the different conformational states, the timescale of conformational transitions, and the influence of solvent molecules on its structure.
Reaction Mechanism Modeling and Prediction
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, key structures such as reactants, products, intermediates, and transition states can be identified and their energies calculated.
For any reaction involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to locate and characterize the transition state(s). The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. Calculations would provide the geometry of the transition state, its vibrational frequencies (with one imaginary frequency corresponding to the reaction coordinate), and its energy, which allows for the determination of the activation energy barrier.
Many reactions involving chiral molecules like this compound exhibit stereoselectivity, where one stereoisomer is formed in preference to others. Computational modeling can explain the origin of this selectivity by comparing the activation energies of the pathways leading to the different stereoisomeric products. By calculating the energies of the diastereomeric transition states, the preferred reaction pathway can be identified. This analysis would consider the non-covalent interactions, such as steric hindrance and electronic effects, that stabilize one transition state over another, thus dictating the stereochemical outcome of the reaction.
Structure-Reactivity and Structure-Selectivity Relationships
The relationship between the three-dimensional structure of a molecule and its chemical reactivity and selectivity is a cornerstone of modern chemistry. Computational methods allow for the in-depth exploration of these relationships, providing insights that can be difficult to obtain through experimental means alone.
Prediction of Catalytic Activity
The potential of this compound or its derivatives to act as catalysts or ligands in catalytic systems can be predicted using computational models. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in this area. QSAR models correlate variations in the chemical structure of a series of compounds with their observed catalytic activity. For carboxylic acid derivatives, these models can reveal which structural properties, such as polarizability and mass, are most influential.
Computational approaches that could be applied to predict the catalytic activity of this compound include:
Density Functional Theory (DFT) Calculations: To determine the electronic properties of the molecule, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). These properties are crucial in understanding how the molecule might interact with other reagents in a catalytic cycle.
Molecular Dynamics (MD) Simulations: To study the conformational flexibility of the molecule and identify the most stable conformations. The geometry of the molecule can significantly impact its ability to bind to a substrate or a metal center.
Transition State Theory Calculations: To model the energy profile of a potential catalytic reaction. By calculating the activation energy of the rate-determining step, the efficiency of the catalyst can be predicted.
An illustrative data table demonstrating how molecular descriptors could be used in a QSAR model for a hypothetical series of catalysts based on the this compound scaffold is presented below.
| Catalyst Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Polarizability (ų) | Predicted Catalytic Activity (log k) |
| 1 | -6.2 | -1.1 | 35.2 | 2.5 |
| 2 | -6.5 | -0.9 | 37.8 | 3.1 |
| 3 | -6.0 | -1.3 | 34.5 | 2.2 |
| 4 | -6.8 | -0.7 | 39.1 | 3.8 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound derivatives is not available.
Understanding Ligand-Substrate Interactions
When this compound acts as a ligand in a metal-catalyzed reaction, its interaction with the substrate is critical for determining the reaction's outcome and selectivity. Computational chemistry offers powerful methods to visualize and quantify these interactions.
Key computational techniques for studying ligand-substrate interactions include:
Molecular Docking: This method predicts the preferred orientation of a ligand when it binds to a receptor or a substrate. It can be used to understand how the bulky cyclohexyl groups and the carboxylic acid functional group of this compound might influence its binding mode.
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach allows for a high-level quantum mechanical treatment of the reactive center (e.g., the catalytic site and the bound substrate) while the rest of the system is treated with more computationally efficient molecular mechanics. This is particularly useful for studying large and complex systems.
Non-Covalent Interaction (NCI) Analysis: This technique helps in visualizing and characterizing weak interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the substrate. These interactions play a crucial role in the stability of the ligand-substrate complex and in controlling the stereoselectivity of a reaction.
A hypothetical data table summarizing the results of a molecular docking study of this compound with different substrates is shown below.
| Substrate | Binding Energy (kcal/mol) | Key Interacting Residues/Atoms | Predicted Selectivity |
| A | -7.5 | Carboxyl O with Substrate NH | High |
| B | -5.2 | Cyclohexyl CH with Substrate Aromatic Ring | Moderate |
| C | -8.1 | Carboxyl OH with Substrate Carbonyl O | High |
| D | -4.8 | Weak van der Waals contacts | Low |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound is not available.
Through the application of these and other computational methods, a detailed understanding of the structure-reactivity and structure-selectivity relationships of this compound could be developed, paving the way for its rational design and application in catalysis.
Information regarding "this compound" is not available in the public domain.
Extensive research has yielded no specific scientific literature, patents, or detailed documentation pertaining to the chemical compound "this compound." The majority of available information relates to its isomer, [1,1'-Bicyclohexyl]-1-carboxylic acid, or discusses the broader categories of bicyclohexyl (B1666981) and cyclohexanecarboxylic acid derivatives in general terms.
Consequently, it is not possible to provide a detailed and scientifically accurate article on "this compound" that adheres to the requested outline, as no specific research findings exist in the public domain regarding its role as a chiral building block, a precursor to complex molecular architectures, an industrial synthesis intermediate, a scaffold in pharmaceutical chemistry, or its application in the development of novel materials.
Any attempt to generate content for the specified outline would be based on speculation and extrapolation from related but distinct chemical compounds, which would not meet the required standards of scientific accuracy and adherence to the specified subject. Therefore, this article cannot be generated as requested due to the absence of foundational data.
Advanced Analytical Methodologies in Research of Bicyclohexyl Carboxylic Acids
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental in the analysis of 1,1'-Bi(cyclohexyl)-2-carboxylic acid, enabling its separation from reaction mixtures and the determination of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. A common approach for the separation of a related isomer, (1,1'-Bicyclohexyl)-1-carboxylic acid, utilizes a reverse-phase (RP) HPLC method. sielc.com This methodology can be adapted for this compound.
In a typical setup, a C18 stationary phase is employed, which is nonpolar. The mobile phase would consist of a polar mixture, such as acetonitrile (B52724), water, and an acid modifier. sielc.com The acid, often phosphoric acid or formic acid, is crucial for maintaining the carboxylic acid in its protonated form, which leads to better peak shape and retention. For applications where the eluent is directed to a mass spectrometer (LC-MS), a volatile acid like formic acid is preferred over phosphoric acid to ensure compatibility with the MS detector. sielc.com
The separation is based on the partitioning of the analyte between the stationary and mobile phases. The nonpolar bicyclohexyl (B1666981) moiety of the molecule will have a strong affinity for the C18 stationary phase, while the polar carboxylic acid group will interact with the polar mobile phase. The precise ratio of acetonitrile to water in the mobile phase can be adjusted to optimize the retention time and resolution of the analyte peak.
Table 1: Illustrative HPLC Parameters for Bicyclohexyl Carboxylic Acid Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | Ambient |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, due to the low volatility and polar nature of carboxylic acids, direct analysis of this compound by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) ester. colostate.edu
A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). usherbrooke.ca This reagent reacts with the acidic proton of the carboxylic acid to form a trimethylsilyl (B98337) (TMS) ester, which is significantly more volatile.
The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated on a capillary column, typically with a nonpolar stationary phase. The retention time of the derivatized compound can be used for its identification. As the separated components elute from the column, they enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the molecule and its fragmentation pattern. core.ac.uk
Spectroscopic Techniques for Structural Elucidation (beyond basic identification)
Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
While basic 1D ¹H and ¹³C NMR provide initial structural information, advanced 2D NMR techniques are essential for the complete structural assignment of a complex molecule like this compound.
The ¹H NMR spectrum is expected to show a characteristic broad singlet for the carboxylic acid proton in the downfield region (typically 10-13 ppm). princeton.edu The protons on the two cyclohexyl rings would appear as a complex series of multiplets in the aliphatic region.
The ¹³C NMR spectrum will feature a signal for the carbonyl carbon of the carboxylic acid in the range of 170-185 ppm. princeton.edu The remaining carbons of the bicyclohexyl framework will appear in the upfield region.
Advanced 2D NMR experiments provide crucial connectivity information:
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, helping to trace the proton networks within each cyclohexyl ring.
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly attached proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds. princeton.edu This is particularly useful for identifying the quaternary carbon of the carboxylic acid and its connection to the bicyclohexyl rings by observing correlations from nearby protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) : Can provide information about the spatial proximity of protons, which can help in determining the stereochemistry of the molecule.
Infrared and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands:
A very broad and strong O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. libretexts.org
A strong C=O stretching absorption band for the carbonyl group, typically appearing in the region of 1700-1725 cm⁻¹. oregonstate.edu
C-H stretching vibrations for the cyclohexyl rings just below 3000 cm⁻¹.
A C-O stretching vibration between 1210 and 1320 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy can also be used to identify the functional groups in this compound. It is particularly sensitive to nonpolar bonds and symmetric vibrations. The C=O stretch is also observable in the Raman spectrum. The study of the Raman spectra at different concentrations can provide insights into the intermolecular interactions, such as the formation of hydrogen-bonded dimers. rsc.orgresearchgate.net
Table 2: Expected Vibrational Spectroscopy Data for this compound
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Characteristics |
| O-H (Carboxylic Acid) | IR | 2500 - 3300 | Very broad, strong |
| C=O (Carboxylic Acid) | IR, Raman | 1700 - 1725 | Strong, sharp |
| C-H (Aliphatic) | IR | ~2850 - 2950 | Medium to strong |
| C-O (Carboxylic Acid) | IR | 1210 - 1320 | Medium |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. When coupled with a chromatographic technique like GC or LC, it provides a comprehensive analysis.
For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern upon electron ionization would likely involve characteristic losses associated with the carboxylic acid group and cleavage of the bicyclohexyl framework.
Common fragmentation pathways for carboxylic acids include:
Loss of the hydroxyl group (-OH) , resulting in an [M-17]⁺ ion. oregonstate.edulibretexts.org
Loss of the carboxyl group (-COOH) , leading to an [M-45]⁺ ion. libretexts.org
Alpha-cleavage , where the bond adjacent to the carbonyl group is broken.
The bicyclohexyl structure would also influence fragmentation, with cleavage of the bond connecting the two rings or fragmentation within the rings being possible. The resulting fragment ions can provide valuable information for confirming the structure of the molecule.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,1'-Bi(cyclohexyl)-2-carboxylic acid, and what are their critical reaction parameters?
- Methodological Answer : The compound is typically synthesized via esterification or coupling reactions. For example, the ester derivative (e.g., rociverine) is prepared by reacting 1-hydroxy-[1,1'-bi(cyclohexane)]-2-carboxylic acid with 2-(diethylamino)-1-methylethanol under anhydrous conditions, requiring precise temperature control (0–5°C) to avoid racemization . Catalytic methods, such as DCC (dicyclohexylcarbodiimide)-mediated coupling, are employed for carboxyl activation. Key parameters include solvent choice (e.g., dichloromethane for non-polar intermediates) and stoichiometric ratios to minimize side products .
Q. How is the stereochemical configuration of this compound validated, given its multiple chiral centers?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is used to separate enantiomers. Absolute configuration is confirmed via X-ray crystallography or comparative NMR analysis with known stereoisomers. For example, the (1S,2S) configuration of rociverine derivatives was validated using single-crystal X-ray diffraction, with Cahn-Ingold-Prelog priorities assigned to substituents on the cyclohexyl rings .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR : - and -NMR identify cyclohexyl ring protons (δ 1.2–2.5 ppm) and carboxylic acid protons (broad signal at δ 10–12 ppm). NOESY experiments resolve spatial proximity of substituents.
- FT-IR : Carboxylic acid C=O stretching (~1700 cm) and O-H stretching (~2500–3000 cm) confirm functional groups.
- Mass Spectrometry : High-resolution ESI-MS distinguishes molecular ions (e.g., [M+H] at m/z 308.28 for CHNO) .
Advanced Research Questions
Q. How do data contradictions in solubility and reactivity across studies arise, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies often stem from stereochemical impurities or solvent polarity effects. For instance, solubility in polar solvents (e.g., DMSO vs. hexane) varies due to the compound’s amphiphilic nature. Systematic studies using Hansen solubility parameters and controlled crystallization (e.g., slow evaporation in ethanol/water mixtures) can reconcile conflicting data. Advanced purity assays (e.g., chiral GC-MS) are critical to rule out isomer contamination .
Q. What experimental designs are optimal for evaluating the compound’s biological activity, such as muscarinic receptor binding?
- Methodological Answer :
- In vitro assays : Radioligand displacement studies (e.g., -N-methylscopolamine binding in CHO cells expressing human M1–M5 receptors) quantify affinity. IC values are calculated using nonlinear regression (e.g., GraphPad Prism).
- Structure-activity relationship (SAR) : Modifications at the 2-carboxylic acid group (e.g., ester vs. amide derivatives) are tested to assess steric and electronic effects on receptor binding. For example, the (1S,2S)-isomer shows 10-fold higher affinity for M3 receptors than the (1R,2R)-form due to optimal spatial alignment with the receptor’s hydrophobic pocket .
Q. How can computational modeling predict the compound’s conformational stability in solution?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER force field) model the compound’s chair-chair vs. boat-chair cyclohexane conformers. Free energy calculations (umbrella sampling) identify the dominant conformation in solvents like water or chloroform. Density functional theory (DFT) at the B3LYP/6-31G* level predicts torsional barriers (>5 kcal/mol for ring flipping), corroborated by variable-temperature NMR .
Q. What strategies mitigate degradation during long-term stability studies?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways (e.g., ester hydrolysis or oxidation). Lyophilization or storage under argon at -20°C preserves integrity. HPLC-MS monitors degradants, with forced degradation (acid/base/oxidative stress) used to identify labile sites. Buffering solutions (pH 4–6) minimize carboxylic acid deprotonation and subsequent reactivity .
Q. How are enantiomeric excess (ee) and diastereomeric ratios quantified during asymmetric synthesis?
- Methodological Answer : Chiral stationary phase chromatography (e.g., Daicel CHIRALCEL OD-H column) with hexane/isopropanol (90:10) mobile phase separates stereoisomers. Integration of peak areas calculates ee (≥98% required for pharmacologically active isomers). Mosher’s ester analysis or -NMR with chiral shift reagents (e.g., Eu(hfc)) provide complementary verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
